molecular formula C17H16N4O4 B607305 Enarodustat CAS No. 1262132-81-9

Enarodustat

カタログ番号 B607305
CAS番号: 1262132-81-9
分子量: 340.34
InChIキー: NALAUGMPMIVAOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enarodustat, also known as JTZ-951 and marketed under the brand name Enaroy, is a drug used for the treatment of anemia, especially when associated with chronic kidney disease (CKD) . It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) .


Molecular Structure Analysis

Enarodustat has a molecular formula of C17H16N4O4 and a molar mass of 340.339 g/mol . It contains a phenyl ring attached to a triazolopyridine through a two-carbon alkyl chain .

科学的研究の応用

Treatment of Anemia in Chronic Kidney Disease (CKD)

Enarodustat is being developed as an alternative to injectable erythropoietin stimulating agents such as epoetin and darbepoetin for the treatment of anemia associated with CKD . It is an orally active hypoxia inducible factor-prolyl hydroxylase (HIF-PH) inhibitor .

Regulation of Erythropoietin Production

Production of erythropoietin is regulated by HIF with the activity of the HIF-α subunit regulated by PH domain-containing protein . HIF-PH inhibitors such as enarodustat restrict the breakdown of HIF-α leading to increased endogenous erythropoietin production .

Alternative to Injectable Erythropoietin Stimulating Agents

Enarodustat is being developed as an alternative to injectable erythropoietin stimulating agents such as epoetin and darbepoetin . This could potentially avoid the pain associated with parenteral ESA administration .

Treatment of Anemia in CKD Patients Not Requiring Dialysis

A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis was conducted . The efficacy of enarodustat was comparable to darbepoetin alfa (DA) in anemic patients with CKD not requiring dialysis .

Treatment of Anemia in CKD Patients on Dialysis

The recommended starting dose of enarodustat is 4 mg once daily in patients on haemodialysis . This suggests that enarodustat could be a potential treatment for anemia in CKD patients on dialysis .

Investigation in Combination Therapy

Enarodustat is under investigation in clinical trial NCT02581124 (Study to Evaluate Effect of Lapatinib on Pharmacokinetics of JTZ-951 in Subjects With End-stage Renal Disease) . This suggests that enarodustat could potentially be used in combination with other drugs for the treatment of end-stage renal disease .

Safety And Hazards

Enarodustat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Enarodustat is likely to broaden treatment options for anemic patients not on dialysis because of its different mode of administration . It is currently being developed in South Korea .

特性

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336902
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enarodustat

CAS RN

1262132-81-9
Record name Enarodustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enarodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENARODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。